[3-(Diethylamino)propyl](1,3-thiazol-5-ylmethyl)amine
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Overview
Description
3-(Diethylamino)propylamine is a chemical compound with the molecular formula C₁₁H₂₁N₃S and a molecular weight of 227.37 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their diverse biological activities and are used in various medicinal applications .
Preparation Methods
The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of a thiazole derivative with a diethylamino propyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group on the thiazole ring with a diethylamino propyl group under basic conditions.
Reductive Amination: This method involves the reaction of a thiazole aldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chemical Reactions Analysis
3-(Diethylamino)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Diethylamino)propylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound can be used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diethylamino propyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
3-(Diethylamino)propylamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of 3-(Diethylamino)propylamine lies in its specific diethylamino propyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H21N3S |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1,3-thiazol-5-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H21N3S/c1-3-14(4-2)7-5-6-12-8-11-9-13-10-15-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
AFSUOYNAULWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN=CS1 |
Origin of Product |
United States |
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